molecular formula C8H13NO5 B1149483 5-Oxa-2-aza-spiro[3.4]octane CAS No. 145309-24-6

5-Oxa-2-aza-spiro[3.4]octane

Katalognummer: B1149483
CAS-Nummer: 145309-24-6
Molekulargewicht: 203.19 g/mol
InChI-Schlüssel: DMERACGZTKROAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Oxa-2-aza-spiro[3.4]octane is a heterocyclic compound characterized by a spirocyclic structure containing both oxygen and nitrogen atoms. This compound is notable for its unique ring system, which imparts distinct chemical and physical properties. The presence of both oxygen and nitrogen in the ring structure makes it an interesting subject for research in various fields, including organic synthesis and medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

5-Oxa-2-aza-spiro[3.4]octane finds applications in various scientific research fields:

Safety and Hazards

The safety data sheet for 5-Oxa-2-aza-spiro[3.4]octane suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, and avoid sources of ignition .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxa-2-aza-spiro[3.4]octane can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring and the four-membered ring. These methods typically employ readily available starting materials and conventional chemical transformations. For instance, one method involves the reaction of a suitable amine with an epoxide under basic conditions to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, minimal chromatographic purification steps are employed to streamline the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Oxa-2-aza-spiro[3.4]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted spirocyclic compounds.

Wirkmechanismus

The mechanism of action of 5-Oxa-2-aza-spiro[3.4]octane involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. The presence of the spirocyclic structure allows for unique binding interactions with target proteins, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Oxa-5-azaspiro[3.4]octane
  • 2-Oxa-6-azaspiro[3.4]octane
  • 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane

Uniqueness

5-Oxa-2-aza-spiro[3.4]octane is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms. This combination imparts distinct chemical reactivity and biological activity compared to other spirocyclic compounds.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-Oxa-2-aza-spiro[3.4]octane involves the formation of a spirocyclic ring system containing an oxygen and nitrogen atom. This can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2-bromoethylamine hydrobromide", "2-hydroxyethylamine", "Sodium hydride", "1,3-propanediol", "Acetic anhydride", "Sulfuric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol" ], "Reaction": [ "Step 1: Deprotonation of 2-bromoethylamine hydrobromide with sodium hydride in DMF to form the corresponding nucleophile", "Step 2: Addition of 2-hydroxyethylamine to the nucleophile to form a secondary amine", "Step 3: Cyclization of the secondary amine with 1,3-propanediol in the presence of sulfuric acid to form a spirocyclic intermediate", "Step 4: Protection of the hydroxyl group in the spirocyclic intermediate with acetic anhydride to form an acetate ester", "Step 5: Deprotection of the amine and hydroxyl groups in the acetate ester with sodium bicarbonate in methanol to form the final product, 5-Oxa-2-aza-spiro[3.4]octane" ] }

CAS-Nummer

145309-24-6

Molekularformel

C8H13NO5

Molekulargewicht

203.19 g/mol

IUPAC-Name

5-oxa-2-azaspiro[3.4]octane;oxalic acid

InChI

InChI=1S/C6H11NO.C2H2O4/c1-2-6(8-3-1)4-7-5-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6)

InChI-Schlüssel

DMERACGZTKROAB-UHFFFAOYSA-N

SMILES

C1CC2(CNC2)OC1

Kanonische SMILES

C1CC2(CNC2)OC1.C(=O)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.